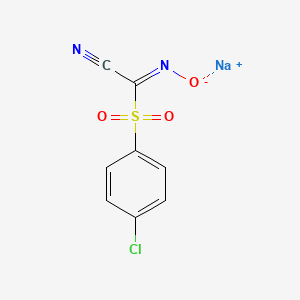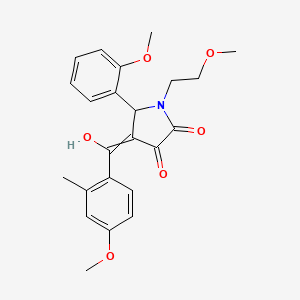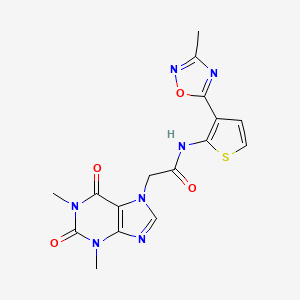
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) is a complex organometallic compound that combines organic and inorganic elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) typically involves the reaction of 2-Methanidylpropan-2-ylbenzene with a tin(IV) reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used include diethyl ether and tetrahydrofuran (THF), which help to stabilize the intermediate compounds formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as distillation and recrystallization to obtain the final product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) oxide derivatives.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various organotin compounds, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) involves its interaction with molecular targets such as enzymes and receptors. The tin(IV) center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved include oxidative stress modulation and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-phenylpropylmagnesium chloride: Similar in structure but contains magnesium instead of tin.
1-Methyl-4-propan-2-ylbenzene: Contains a similar benzene ring structure but lacks the tin component.
Uniqueness
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) is unique due to the presence of the tin(IV) center, which imparts distinct chemical and biological properties compared to its magnesium and purely organic counterparts.
Propiedades
Fórmula molecular |
C60H78OSn2 |
|---|---|
Peso molecular |
1052.7 g/mol |
Nombre IUPAC |
2-methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) |
InChI |
InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;;/q6*-1;-2;2*+4 |
Clave InChI |
QEVPQNLXIQMSCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[O-2].[Sn+4].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14098430.png)
![1-[4-(Methylsulfanyl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098436.png)
![ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14098454.png)


![5-(4-chlorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14098475.png)

![N'-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B14098481.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate](/img/structure/B14098483.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14098490.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2h)-one](/img/structure/B14098491.png)
![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14098492.png)
![8-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14098503.png)

